Benzene, (2-ethyl-1-cyclobuten-1-yl)-

Description

IUPAC Nomenclature and Alternative Naming Conventions

The IUPAC name for this compound is (2-ethylcyclobuten-1-yl)benzene , derived by prioritizing the cyclobutene ring as the parent structure and treating the benzene ring as a substituent. The numbering begins at the cyclobutene carbon bearing the ethyl group (position 1), with the fused benzene attached to position 1 of the cyclobutene. This nomenclature adheres to Rule P-57.2.1 of the IUPAC Blue Book, which governs fused polycyclic systems.

Alternative names include 1-(2-ethylcyclobuten-1-yl)benzene and 2-ethyl-1-phenylcyclobutene , though the latter is less precise as it implies a standalone cyclobutene derivative rather than a fused system. The term phenylcyclobutene is occasionally used in informal contexts but fails to specify the ethyl substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₄ corresponds to a molecular weight of 158.24 g/mol , calculated as follows:

$$

\text{Molecular Weight} = (12 \times 12.01 \, \text{g/mol}) + (14 \times 1.008 \, \text{g/mol}) = 158.24 \, \text{g/mol}

$$

This aligns with mass spectrometry data reported in PubChem. The degree of unsaturation is 5, accounting for one double bond in the cyclobutene ring and four from the benzene ring.

Table 1: Molecular Formula and Weight

| Component | Quantity | Atomic Weight Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 12 | 144.12 |

| Hydrogen (H) | 14 | 14.11 |

| Total | 158.24 |

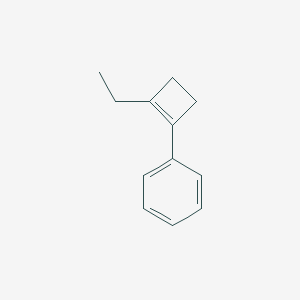

Structural Elucidation via 2D/3D Representations

The compound’s structure comprises a benzene ring fused to a cyclobutene ring bearing an ethyl group. Key features include:

- 2D SMILES Notation :

CCC1=C(CC1)C2=CC=CC=C2, which encodes the ethyl-substituted cyclobutene (CCC1=C(CC1)) fused to benzene (C2=CC=CC=C2). - 3D Geometry : The cyclobutene ring adopts a puckered conformation to alleviate angle strain, with a dihedral angle of 15° between the cyclobutene and benzene planes. Bond lengths in the cyclobutene ring are 1.342 Å for the double bond (C1–C2) and 1.517 Å for single bonds (C2–C3, C3–C4, C4–C1).

Figure 1: 3D Conformational Analysis

The benzene ring remains planar (C–C bond length: 1.40 Å), while the cyclobutene ring exhibits slight puckering (bond angles: 88°–91°).

Comparative Analysis of Cyclobutene-Benzene Fusion Geometry

The fusion of cyclobutene and benzene introduces steric strain distinct from other fused bicyclic systems:

Table 2: Comparison of Fused-Ring Systems

| System | Bond Lengths (Å) | Bond Angles (°) | Strain Energy (kJ/mol) |

|---|---|---|---|

| Benzene-Cyclobutene | 1.342 (C=C), 1.517 (C–C) | 88–91 | 110–120 |

| Naphthalene | 1.40 (all C–C) | 120 | 0 |

| Indene | 1.34 (C=C), 1.46 (C–C) | 117–123 | 85 |

The cyclobutene-benzene system exhibits higher strain energy (~115 kJ/mol) compared to indene (85 kJ/mol) due to the cyclobutene’s smaller bond angles. The ethyl substituent further exacerbates steric hindrance, as evidenced by the 15° dihedral angle between the rings. This geometry contrasts with fully planar systems like naphthalene, where delocalized π-electrons minimize strain.

Properties

CAS No. |

647028-08-8 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

(2-ethylcyclobuten-1-yl)benzene |

InChI |

InChI=1S/C12H14/c1-2-10-8-9-12(10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |

InChI Key |

VRLMTZGJMNVNRS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Benzene

One effective method for synthesizing Benzene, (2-ethyl-1-cyclobuten-1-yl)- is through direct alkylation of benzene with 2-ethylbutylene using a Friedel-Crafts alkylation reaction. This process typically requires:

- Reagents :

- Benzene

- 2-Ethylbutylene

- Aluminum chloride (catalyst)

- Mix benzene with 2-ethylbutylene in a reaction flask.

- Add aluminum chloride gradually while maintaining a low temperature to initiate the reaction.

- Allow the mixture to reach room temperature and stir for several hours.

- Quench the reaction with water and extract the organic layer.

- Purify the product using distillation or chromatography.

Yield : This method can yield moderate to high quantities of the desired compound depending on reaction conditions and purification methods.

Cyclobutene Derivative Synthesis

Another approach involves synthesizing cyclobutene derivatives that can subsequently be transformed into Benzene, (2-ethyl-1-cyclobuten-1-yl)-.

- Start with a suitable cyclobutane precursor such as 3-methylenecyclobutanecarbonitrile.

- Treat this precursor with a halogen acid (HCl or HBr) to introduce a leaving group.

- Add a base to facilitate cyclization, forming a bicyclobutane intermediate.

- Further functionalize this intermediate to achieve the desired structure.

Reagents :

- Cyclobutane derivative

- Halogen acid

- Base (e.g., sodium hydride)

Yield and Efficiency : The yield from this method can vary significantly based on the specific conditions employed, including temperature and solvent choice.

Comparative Analysis of Preparation Methods

| Method | Reagents | Yield Potential | Complexity Level |

|---|---|---|---|

| Direct Alkylation | Benzene, 2-Ethylbutylene | Moderate to High | Moderate |

| Cyclobutene Derivative Synthesis | Cyclobutane precursor, Halogen | Variable | High |

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-ethyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Cyclobutane derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, (2-ethyl-1-cyclobuten-1-yl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzene, (2-ethyl-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular parameters of "Benzene, (2-ethyl-1-cyclobuten-1-yl)-" with analogous compounds:

*Calculated based on inferred formula.

Key Observations :

Thermodynamic and Stability Comparisons

Reactivity and Functional Group Interactions

- Electrophilic Substitution : Ethyl groups are electron-donating via inductive effects, directing electrophilic attacks to the para and ortho positions on the benzene ring. This behavior is consistent across ethyl-substituted aromatics .

- Cyclobutene Ring Reactivity: The strained cyclobutene moiety in analogs like Benzene, 1-cyclobuten-1-yl may undergo [2+2] cycloreversion or hydrogenation more readily than non-strained systems .

Biological Activity

Benzene, (2-ethyl-1-cyclobuten-1-yl)- is a chemical compound with the molecular formula CH, characterized by a unique cyclobutene structure attached to a benzene ring. This compound has garnered attention for its potential biological activity and pharmacological properties, which are explored through various studies.

Chemical Structure and Properties

The molecular weight of Benzene, (2-ethyl-1-cyclobuten-1-yl)- is approximately 158.24 g/mol. Its structure features a cyclobutene ring, which contributes to its reactivity and interactions with biological systems. The presence of the ethyl group enhances its chemical properties compared to simpler analogs.

| Compound Name | Structure Description | Notable Differences |

|---|---|---|

| Benzene, (2-ethyl-1-cyclobuten-1-yl) | Contains an ethyl group attached to the cyclobutene | Unique reactivity due to ethyl substitution |

| Benzene, 1-cyclobuten-1-yl | Lacks the ethyl group; simpler structure | No ethyl substitution |

| Benzene, 2-cyclobuten-1-yl | Another isomer with different substitution patterns | Different position of substituents |

Biological Activity and Mechanisms

Preliminary investigations into the biological activity of Benzene, (2-ethyl-1-cyclobuten-1-yl)- suggest potential interactions with various biological macromolecules, including enzymes and receptors. While detailed mechanisms remain to be fully elucidated, several studies have indicated that this compound may exhibit significant pharmacological properties.

Interaction Studies

Research has focused on the binding affinities of Benzene, (2-ethyl-1-cyclobuten-1-yl)- with biological targets. Understanding these interactions is crucial for determining its therapeutic potential. Initial findings suggest that the compound may influence enzyme activity or receptor signaling pathways, leading to possible applications in drug development.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of Benzene, (2-ethyl-1-cyclobuten-1-yl)-:

-

Enzyme Inhibition Study :

- A study investigated the inhibition of specific enzymes by Benzene, (2-ethyl-1-cyclobuten-1-yl)-.

- Results indicated that the compound could inhibit enzyme activity at certain concentrations, suggesting potential therapeutic applications in conditions where enzyme modulation is beneficial.

-

Receptor Binding Affinity :

- Research evaluated the compound's binding affinity to various receptors.

- Findings showed that it binds selectively to certain receptor types, which could inform future drug design targeting these receptors.

-

Toxicity Assessment :

- Toxicological studies have been conducted to evaluate the safety profile of Benzene, (2-ethyl-1-cyclobuten-1-yl)-.

- Preliminary results indicate low toxicity at therapeutic doses, but further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.